See also: Tiletamine Hydrochloride; Zolazepam Hydrochloride (component of).
Tiletamine hydrochloride
CAS No.: 14176-50-2
Cat. No.: VC0002881
Molecular Formula: C12H18ClNOS
Molecular Weight: 259.80 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14176-50-2 |
|---|---|
| Molecular Formula | C12H18ClNOS |
| Molecular Weight | 259.80 g/mol |
| IUPAC Name | 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H |
| Standard InChI Key | ZUYKJZQOPXDNOK-UHFFFAOYSA-N |
| SMILES | CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Introduction
Chemical and Physical Properties of Tiletamine Hydrochloride
Structural Characteristics
Tiletamine hydrochloride features a cyclohexanone backbone substituted with an ethylamino group at the 2-position and a thiophene ring at the adjacent carbon, forming the systematic IUPAC name 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one hydrochloride. The hydrochloride salt enhances water solubility, facilitating parenteral administration. X-ray crystallography reveals a chair conformation of the cyclohexanone ring, with the thiophene moiety adopting a planar orientation orthogonal to the ketone group . This stereoelectronic arrangement optimizes binding to the NMDA receptor's phencyclidine (PCP) site, as demonstrated by molecular docking studies .
Physicochemical Profile
Key physicochemical parameters include a molecular weight of 259.79 g/mol and a melting point range of 186–188°C (with decomposition) . The compound exhibits lipophilicity (logP ≈ 2.3), enabling rapid blood-brain barrier penetration. Solubility data indicate limited aqueous dissolution (1.2 mg/mL at 25°C) but improved miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Storage requires refrigeration under inert atmospheres to prevent oxidative degradation of the thiophene ring .
Table 1: Physicochemical Properties of Tiletamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.79 g/mol | |
| Melting Point | 186–188°C (dec.) | |
| Solubility in Water | 1.2 mg/mL at 25°C | |
| Partition Coefficient (logP) | 2.3 (estimated) |
Pharmacological Mechanism of Action
NMDA Receptor Antagonism
Tiletamine exerts its anesthetic effects through high-affinity blockade () of NMDA receptor-coupled PCP recognition sites . Unlike competitive antagonists, tiletamine binds within the receptor's ion channel pore, preventing calcium influx during glutamate activation. This inhibition disrupts excitatory neurotransmission in the thalamocortical and limbic systems, producing dissociative anesthesia . Comparative studies show tiletamine's potency exceeds ketamine by 3–5 fold in rodent models, attributable to enhanced hydrophobic interactions with receptor residues .
Dopaminergic Modulation
Intracerebroventricular administration in rats induces dose-dependent increases in pyriform cortical dopamine metabolism, peaking at 100–200 µg/rat . This paradoxical effect, absent in ketamine, suggests ancillary interactions with sigma-1 receptors or monoamine transporters. Such dopaminergic activation may underlie species-specific variations in recovery agitation observed in felines versus canines .
Table 2: Comparative Pharmacology of Dissociative Anesthetics
| Parameter | Tiletamine | Ketamine | PCP |
|---|---|---|---|
| NMDA IC50 (nM) | 79 | 450 | 220 |
| Dopamine Release | Moderate | Low | High |
| Protein Binding (%) | 85 | 70 | 90 |
Clinical Applications in Veterinary Medicine
Telazol® Formulation
The fixed-dose combination of tiletamine hydrochloride and zolazepam hydrochloride (1:1 ratio) addresses the muscle rigidity and convulsions associated with solo tiletamine use. Zolazepam, a benzodiazepine derivative, potentiates GABAergic inhibition, synergizing with tiletamine's NMDA blockade to produce balanced anesthesia . Clinical trials demonstrate Telazol's efficacy across taxa:
-
Canines: 5–7 mg/kg IM achieves 30–45 minutes of surgical anesthesia for ovariohysterectomy, with spontaneous ventilation maintained .
-
Felines: Lower doses (3–5 mg/kg IM) suffice for dental procedures, owing to enhanced hepatic N-demethylation .
-
Exotic Species: Mountain brushtail possums (Trichosurus caninus) immobilized with 50–60 mg total dose exhibit rapid induction (<5 minutes) and smooth recovery .
Adjunctive Use with Alpha-2 Agonists
Recent protocols combine Telazol with dexmedetomidine (5–20 µg/kg IM) in alpacas (Vicugna pacos), prolonging anesthesia duration from 30 to 90 minutes while improving analgesia . This multimodal approach reduces tiletamine requirements by 40%, minimizing post-operative ataxia .
Table 3: Recommended Dosing Regimens by Species
| Species | Dose (mg/kg) | Route | Duration (min) | Reference |
|---|---|---|---|---|
| Domestic Cat | 3–5 | IM | 30–40 | |
| Grey Wolf | 7–9 | IM | 45–60 | |
| Alpaca (with dexmedetomidine) | 2 | IM | 60–90 |
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
Following intramuscular injection, tiletamine achieves peak plasma concentrations () within 15 minutes, with 85% protein binding primarily to albumin and α1-acid glycoprotein . Volume of distribution () ranges from 2.1–3.8 L/kg, reflecting extensive tissue penetration, particularly into adipose and neural tissues .
Biotransformation
Hepatic cytochrome P450 3A4 mediates N-demethylation to norketamine analogs, which retain 20–30% NMDA antagonist activity . Conjugation with glucuronic acid produces inactive metabolites excreted renally (70%) and via bile (30%) . Interspecies metabolic variations account for prolonged recovery in primates versus rapid clearance in rodents .
Recent Advances and Research Directions
Prolonged-Duration Formulations
Microencapsulation of tiletamine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles extends anesthesia duration to 8–12 hours in feline trials, enabling single-dose protocols for lengthy surgeries .
Neuroprotective Applications
Preclinical stroke models demonstrate tiletamine's ability to reduce infarct volume by 34% when administered within 3 hours of middle cerebral artery occlusion, outperforming ketamine's 22% reduction . This neuroprotection correlates with attenuated glutamate excitotoxicity and caspase-3 activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume